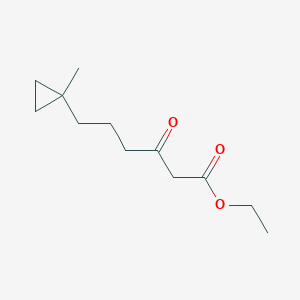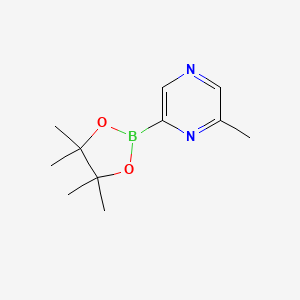
Benzyl 3-formylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-formylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C12H14O3. It is a derivative of cyclobutane, featuring a benzyl ester group and a formyl group attached to the cyclobutane ring. This compound is of interest in organic synthesis and various research applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-formylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a base, followed by formylation using formic acid or a formylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl 3-formylcyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutane derivatives
Applications De Recherche Scientifique
Chemistry: Benzyl 3-formylcyclobutane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives. It may also serve as a model compound for investigating the biological activity of related structures.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity and structural features make it a versatile intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzyl 3-formylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the formyl group and benzyl ester group are key reactive sites that participate in various transformations. The compound’s effects are mediated through pathways involving these functional groups, leading to the formation of desired products.
Comparaison Avec Des Composés Similaires
Benzyl cyclobutane-1-carboxylate: Lacks the formyl group, making it less reactive in certain transformations.
Cyclobutane-1,3-dicarboxylate: Contains two carboxylate groups, offering different reactivity and applications.
Benzyl 3-hydroxycyclobutane-1-carboxylate: Features a hydroxyl group instead of a formyl group, leading to different chemical behavior.
Uniqueness: Benzyl 3-formylcyclobutane-1-carboxylate is unique due to the presence of both a formyl group and a benzyl ester group on the cyclobutane ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
benzyl 3-formylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2 |
Clé InChI |
BZWIIRGKMBSAEO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(=O)OCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
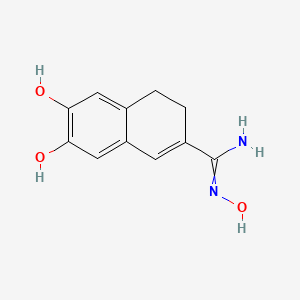

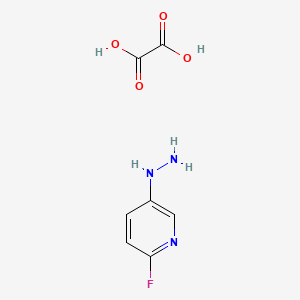

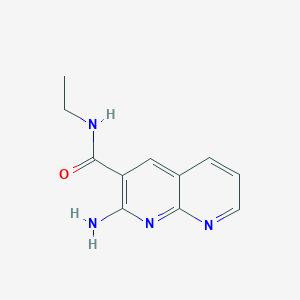

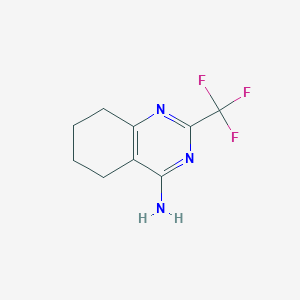
![4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B11886897.png)
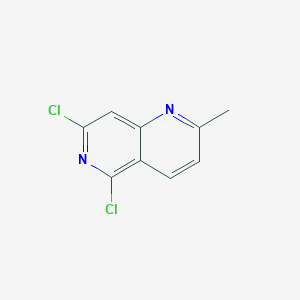
![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
